![molecular formula C17H18N4O2S B2928535 Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893929-59-4](/img/structure/B2928535.png)
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
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Overview
Description
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of these compounds was designed to fit into the CDK2 active site through essential hydrogen bonding with Leu83 . The N-arylglycyl moiety in all the proposed compounds is responsible for the 2 essential hydrogen bonds with Leu83 .Scientific Research Applications
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Screening
Pyrazolo[3,4-d]pyrimidines have been synthesized and characterized for their in-vitro anticancer activity against various cancer cell lines, indicating potential use in cancer treatment .
Cytotoxic Activities
Compounds with the pyrazolo[3,4-d]pyrimidine moiety have shown superior cytotoxic activities against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting their use in developing anticancer therapies .
Synthesis of Novel Compounds
The pyrazolo[3,4-d]pyrimidine core has been utilized in the design and synthesis of novel compounds with significant in vitro cytotoxic activity against lung cancer (A549) and breast adenocarcinoma (MCF-7) cell lines .
Future Directions
properties
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-15(22)9-24-17-13-8-20-21(16(13)18-10-19-17)14-6-5-11(2)7-12(14)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUFGMOUQMQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331628 |
Source
|
Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815962 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
CAS RN |
893929-59-4 |
Source
|
Record name | ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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